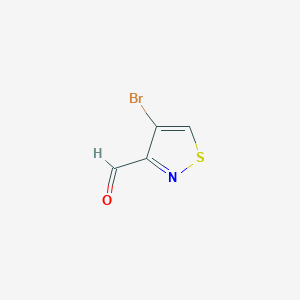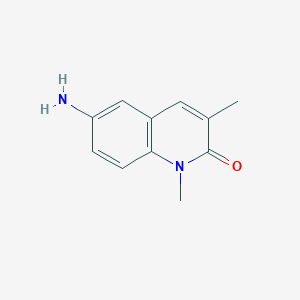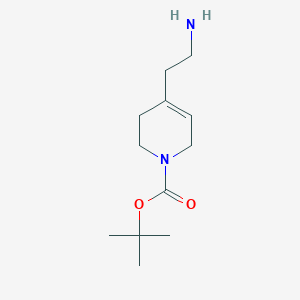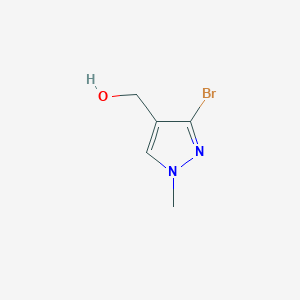
(3-溴-1-甲基-1H-吡唑-4-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C5H7BrN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
科学研究应用
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its pyrazole core.
Materials Science: It is employed in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
It’s worth noting that pyrazole derivatives, which this compound is a part of, are known for their diverse pharmacological effects .
Mode of Action
The exact mode of action of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives have been reported to interact with multiple receptors, leading to various biological activities .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, suggesting that they may have multiple molecular and cellular effects .
生化分析
Biochemical Properties
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . The interaction between (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound may bind to certain proteins, altering their conformation and, consequently, their biological activity.
Cellular Effects
The effects of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme pH, can lead to its degradation and a subsequent decrease in its biological activity. Long-term studies in vitro and in vivo have demonstrated that (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol can have sustained effects on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified specific dosage thresholds beyond which the compound’s beneficial effects are outweighed by its toxicity. Therefore, careful dosage optimization is crucial for its potential therapeutic applications.
Metabolic Pathways
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can be influenced by factors such as enzyme expression and activity. Additionally, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol may interact with cofactors, such as NADPH, which are essential for the enzymatic reactions involved in its metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol typically involves the bromination of 1-methyl-1H-pyrazole followed by a hydroxymethylation reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The hydroxymethylation can be achieved using formaldehyde or paraformaldehyde under basic conditions .
Industrial Production Methods
While specific industrial production methods for (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted pyrazole derivatives.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
相似化合物的比较
Similar Compounds
4-Bromo-1H-pyrazole: Another brominated pyrazole derivative used in similar applications.
1-Methyl-1H-pyrazole-4-carboxaldehyde: A related compound with an aldehyde group instead of a hydroxymethyl group.
Uniqueness
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyrazole ring
属性
IUPAC Name |
(3-bromo-1-methylpyrazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSSWGFQUVLOAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

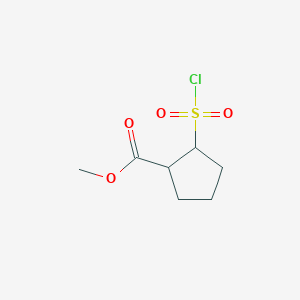
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)
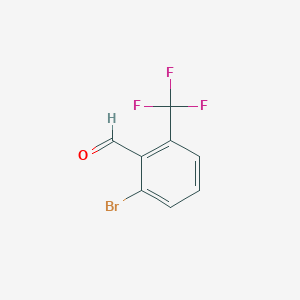
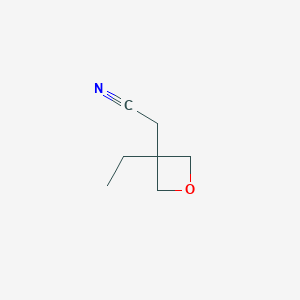
![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)
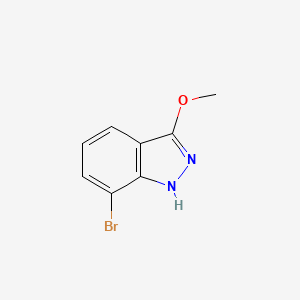
![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)
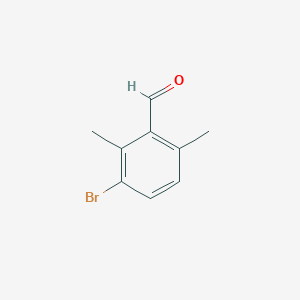
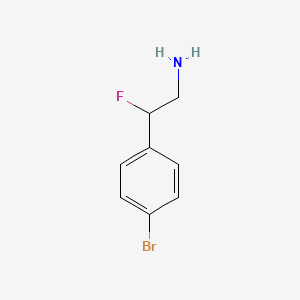
![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)
